Cas no 27122-73-2 (1,3,5,2,4,6-Triazatriphosphorine,2,2,4,4,6,6-hexahydro-2,2,4,4,6,6-hexakis(4-methylphenoxy)- (9CI))

1,3,5,2,4,6-Triazatriphosphorine,2,2,4,4,6,6-hexahydro-2,2,4,4,6,6-hexakis(4-methylphenoxy)- (9CI) structure
27122-73-2 structure
Product Name:1,3,5,2,4,6-Triazatriphosphorine,2,2,4,4,6,6-hexahydro-2,2,4,4,6,6-hexakis(4-methylphenoxy)- (9CI)
CAS-nummer:27122-73-2
MF:C42H42N3O6P3
MW:777.720673084259
CID:281058
PubChem ID:272993
Update Time:2025-04-19

1,3,5,2,4,6-Triazatriphosphorine,2,2,4,4,6,6-hexahydro-2,2,4,4,6,6-hexakis(4-methylphenoxy)- (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • 1,3,5,2,4,6-Triazatriphosphorine,2,2,4,4,6,6-hexahydro-2,2,4,4,6,6-hexakis(4-methylphenoxy)- (9CI)
    • 2,2,4,4,6,6-hexakis(4-methylphenoxy)-1,3,5-triaza-2λ<sup>5</sup>,4λ<sup>5</sup>,6λ<sup>5</sup>-triphosphacyclohexa-1,3,5-triene
    • hexatolyloxyphosphazene
    • SCHEMBL419613
    • AKOS001591270
    • NSC-117813
    • 2,2,4,4,6,6-HEXAKIS-P-TOLYLOXY-,,-(1,3,5,2,4,6)TRIAZATRIPHOSPHININE
    • 2,2,4,4,6,6-hexakis(4-methylphenoxy)-1,3,5-triaza-2lambda5,4lambda5,6lambda5-triphosphacyclohexa-1,3,5-triene
    • NSC117813
    • DTXSID60297757
    • hexakis(4-methylphenoxy)cyclotriphosphazene
    • 2,2,4,4,6,6-hexakis(4-methylphenoxy)-1,3,5,2lambda~5~,4lambda~5~,6lambda~5~-triazatriphosphinine
    • 27122-73-2
    • Inchi: 1S/C42H42N3O6P3/c1-31-7-19-37(20-8-31)46-52(47-38-21-9-32(2)10-22-38)43-53(48-39-23-11-33(3)12-24-39,49-40-25-13-34(4)14-26-40)45-54(44-52,50-41-27-15-35(5)16-28-41)51-42-29-17-36(6)18-30-42/h7-30H,1-6H3
    • InChI-sleutel: QELCMYKEJZINGE-UHFFFAOYSA-N
    • LACHT: P1(N=P(N=P(N=1)(OC1C=CC(C)=CC=1)OC1C=CC(C)=CC=1)(OC1C=CC(C)=CC=1)OC1C=CC(C)=CC=1)(OC1C=CC(C)=CC=1)OC1C=CC(C)=CC=1

Berekende eigenschappen

  • Exacte massa: 777.22900
  • Monoisotopische massa: 777.229
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 9
  • Zware atoomtelling: 54
  • Aantal draaibare bindingen: 12
  • Complexiteit: 1060
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 13.9
  • Topologisch pooloppervlak: 92.5Ų

Experimentele eigenschappen

  • Dichtheid: 1.26
  • Brekindex: 1.615
  • PSA: 121.89000
  • LogboekP: 12.46980
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